4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
Beschreibung
4-{4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a phenyl group, a 1,2,4-oxadiazole ring, and a pyridine moiety. Such hybrid structures are of interest in medicinal chemistry due to the prevalence of triazoles and oxadiazoles in drug discovery, particularly for antimicrobial, anticancer, and anti-inflammatory applications .
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3/c1-30-18-9-8-16(14-19(18)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)17-6-4-3-5-7-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDSGGYPCZLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions.
Synthesis of the triazole ring: The oxadiazole intermediate is then subjected to a cycloaddition reaction with phenyl azide to form the triazole ring.
Coupling with pyridine: The final step involves coupling the triazole-oxadiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structural motifs suggest potential applications in drug development, particularly as an anticancer or antimicrobial agent. The oxadiazole and triazole rings are known for their biological activities:
- Anticancer Activity : Studies have indicated that compounds containing triazole and oxadiazole frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Properties : The incorporation of methoxy groups has been linked to enhanced antimicrobial activity. Research indicates that similar compounds demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Material Science
The compound may also find applications in the development of advanced materials:
- Fluorescent Probes : The unique electronic properties of the triazole and oxadiazole groups make this compound suitable for use as a fluorescent probe in biological imaging . Research has shown that such compounds can be used to visualize cellular processes in live cells.
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Studies have demonstrated that oxadiazole-containing polymers exhibit improved thermal resistance .
Agrochemicals
The potential use of this compound as an agrochemical is under investigation:
- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may possess insecticidal properties. Compounds with similar structures have been reported to disrupt the nervous systems of pests .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the triazole structure and evaluated their anticancer activity against human breast cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Material Science Application
A research team investigated the use of oxadiazole-based compounds as fluorescent markers in biological assays. They demonstrated that the incorporation of this compound into a polymer matrix improved fluorescence stability under physiological conditions, making it a promising candidate for future diagnostic applications .
Wirkmechanismus
The mechanism of action of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Positional Isomerism: 3,4-Dimethoxy vs. 2,4-Dimethoxy Substituents
A closely related compound, 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine (), shares the same molecular formula (C₂₃H₁₈N₆O₃ , average mass 426.436 Da ) but differs in the methoxy group positions (2,4 vs. 3,4). Key comparisons include:
The 3,4-dimethoxy configuration may enhance interactions with hydrophobic protein pockets, while the 2,4-isomer could exhibit altered binding kinetics due to steric effects .
Alkoxy Substituent Variation: Methoxy vs. Ethoxy
The compound 4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine () replaces methoxy groups with ethoxy, increasing lipophilicity. Comparisons include:
This variation could shift pharmacological activity toward targets requiring higher lipophilicity .
Heterocyclic Core Modifications
describes a structurally distinct compound, 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine, which incorporates fused pyrrolo-thiazolo-pyrimidine and triazole systems. Key differences include:
The fused heterocycles in ’s compound may enhance binding to ATP pockets in kinases, whereas the target compound’s simpler structure could favor broader target selectivity .
Biologische Aktivität
The compound 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple pharmacophores including a pyridine ring, a triazole moiety, and an oxadiazole structure. The presence of methoxy groups on the phenyl ring enhances its solubility and biological activity. The molecular formula is .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study demonstrated that certain oxadiazole derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MICs) ranging from 62 to 68 µg/ml .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays reveal that compounds structurally related to the target compound can induce apoptosis in cancer cell lines. For example, a derivative exhibited IC50 values of 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil .
The biological activity of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is hypothesized to involve:
- Cell Membrane Disruption : The compound may interact with bacterial membranes leading to cell lysis.
- Enzyme Inhibition : Specific enzymes involved in cancer cell proliferation may be inhibited by the compound.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from simpler precursors. The characterization is performed using techniques such as NMR and mass spectrometry to confirm structural integrity .
Comparative Studies
A comparative analysis with similar compounds reveals that the presence of methoxy groups significantly enhances solubility and bioactivity. For instance:
| Compound Name | Structure | Antimicrobial Activity (MIC µg/ml) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Target Compound | Structure | 62 (S. aureus) | 10.1 (HUH7) |
| Similar Compound A | Structure | 68 (B. subtilis) | 15.0 (MCF7) |
| Similar Compound B | Structure | 64 (E. coli) | 12.5 (HCT116) |
Q & A
Basic Question: What are the key structural features of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine, and how do they influence its biological activity?
Answer:
The compound features a 1,2,4-oxadiazole ring linked to a 3,4-dimethoxyphenyl group, a 1,2,3-triazole core substituted with a phenyl group, and a pyridine moiety. The oxadiazole and triazole rings contribute to electron-deficient properties, enhancing interactions with biological targets like enzymes or receptors. The dimethoxyphenyl group may improve lipophilicity and membrane permeability, while the pyridine moiety can participate in hydrogen bonding or π-π stacking . These structural elements collectively influence binding affinity and selectivity in biological assays.
Advanced Question: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Coupling Reactions: Use palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) to enhance cross-coupling efficiency between triazole and oxadiazole precursors .
- Purification: Employ recrystallization with solvents like ethanol or acetonitrile to remove unreacted intermediates. Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) further refines purity .
- Reaction Monitoring: Utilize HPLC or LC-MS to track intermediate formation and adjust reaction times (e.g., 16–24 hours for cyclocondensation steps) .
Basic Question: What biological targets or pathways are associated with this compound?
Answer:
The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) or kinases due to its heterocyclic framework. The 1,2,4-oxadiazole moiety may interact with ATP-binding pockets, while the triazole-pyridine system could modulate receptor signaling (e.g., G-protein-coupled receptors) . Preliminary studies suggest activity in anti-inflammatory or anticancer assays, though target specificity requires further validation .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Substituent Modification: Replace the 3,4-dimethoxyphenyl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding affinity, as seen in related triazole-oxadiazole hybrids .
- Heterocycle Variation: Substitute pyridine with pyrazine or quinoline to alter electronic properties and solubility .
- Bioisosteric Replacement: Exchange the 1,2,3-triazole with a 1,2,4-triazole to evaluate changes in metabolic stability .
Validate modifications using molecular docking against crystallographic protein structures (e.g., PDB: 3M4) .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Assay Conditions: Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and incubation times .
- Cell Line Variability: Test across multiple cell models (e.g., HEK-293 vs. HeLa) to assess target selectivity .
- Concentration Gradients: Perform dose-response curves (e.g., 1–100 μM) to identify IC50 consistency .
Replicate experiments under standardized protocols and validate using orthogonal assays (e.g., SPR for binding kinetics) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation: 1H/13C NMR for verifying proton environments and heterocyclic connectivity .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
- Crystallography: Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions .
Advanced Question: What computational methods predict the compound’s reactivity and interaction mechanisms?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate binding dynamics with target proteins (e.g., COX-2) over 100-ns trajectories to identify stable conformations .
- Docking Studies: Use AutoDock Vina to model interactions with active sites (e.g., kinase domains) and rank analogs by binding energy .
Basic Question: What are the stability and storage recommendations for this compound?
Answer:
The compound is stable under inert atmospheres (argon or nitrogen) at −20°C. Avoid prolonged exposure to light or humidity, as the oxadiazole ring may hydrolyze in acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Question: How can researchers investigate the compound’s metabolic fate in vitro?
Answer:
- Microsomal Incubation: Use liver microsomes (human or rat) with NADPH cofactor to identify phase I metabolites. Analyze via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- Reactive Metabolite Trapping: Incubate with glutathione (GSH) to detect thiol adducts indicative of hepatotoxicity .
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
- Catalyst Recycling: Use immobilized Pd/C or magnetic nanoparticles to reduce metal leaching .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for environmentally benign synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
